Cas no 51792-85-9 (1,4-Dibenzyloxy-2-nitrobenzene)

1,4-Dibenzyloxy-2-nitrobenzene is a nitro-substituted aromatic compound featuring benzyloxy groups at the 1 and 4 positions. This derivative is commonly utilized as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic systems. Its nitro group enhances reactivity, facilitating further functionalization, while the benzyloxy substituents provide stability and selective reactivity under controlled conditions. The compound is often employed in pharmaceutical and materials science research due to its role in constructing advanced molecular architectures. Its well-defined structure and predictable reactivity make it a valuable reagent for synthetic chemists working on fine chemicals and specialty applications.
1,4-Dibenzyloxy-2-nitrobenzene structure
51792-85-9 structure
商品名:1,4-Dibenzyloxy-2-nitrobenzene
CAS番号:51792-85-9
MF:C20H17NO4
メガワット:335.3533
MDL:MFCD00082778
CID:368978
PubChem ID:350342

1,4-Dibenzyloxy-2-nitrobenzene 化学的及び物理的性質

名前と識別子

    • Benzene,2-nitro-1,4-bis(phenylmethoxy)-
    • 1,4-DIBENZYLOXY-2-NITROBENZENE
    • 2-nitro-1,4-bis(phenylmethoxy)benzene
    • 1,4-bis(phenylmethoxy)-2-nitrobenzene
    • NSC 509482
    • (((2-Nitro-1,4-phenylene)bis(oxy))bis(methylene))dibenzene
    • AK198689
    • NSC509482
    • 2,5-Dibenzyloxynitrobenzene
    • 1,4-Benzyloxy-2-nitrobenzene
    • QDZFMSSFDIBXED-UHFFFAOYSA-N
    • AS06899
    • SY039710
    • ST504
    • 51792-85-9
    • NSC-509482
    • CS-0156184
    • DTXSID90325517
    • A828780
    • MFCD00082778
    • AKOS005154743
    • FT-0606841
    • BCA79285
    • 1,1'-[(2-Nitro-1,4-phenylene)bis(oxymethylene)]dibenzene
    • AS-54438
    • SCHEMBL5421861
    • s10001
    • (2-nitro-1,4-phenylene)bis(oxy)bis(methylene)dibenzene
    • 1,4-bis(benzyloxy)-2-nitrobenzene
    • 1,4-Dibenzyloxy-2-nitrobenzene
    • MDL: MFCD00082778
    • インチ: 1S/C20H17NO4/c22-21(23)19-13-18(24-14-16-7-3-1-4-8-16)11-12-20(19)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2
    • InChIKey: QDZFMSSFDIBXED-UHFFFAOYSA-N
    • ほほえんだ: O(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C(=C([H])C=1[N+](=O)[O-])OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

  • せいみつぶんしりょう: 335.11600
  • どういたいしつりょう: 335.116
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 399
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.3
  • 疎水性パラメータ計算基準値(XlogP): 4.7

じっけんとくせい

  • 密度みつど: 1.238±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 81-82.5 ºC
  • ふってん: 522.2℃/760mmHg
  • フラッシュポイント: 216.1°C
  • 屈折率: 1.62
  • ようかいど: Insuluble (1.4E-3 g/L) (25 ºC),
  • PSA: 64.28000
  • LogP: 5.27600
  • じょうきあつ: 0.1±0.5 mmHg at 25°C

1,4-Dibenzyloxy-2-nitrobenzene セキュリティ情報

1,4-Dibenzyloxy-2-nitrobenzene 税関データ

  • 税関コード:2909309090
  • 税関データ:

    中国税関コード:

    2909309090

    概要:

    2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

1,4-Dibenzyloxy-2-nitrobenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N26050-1g
(((2-Nitro-1,4-phenylene)bis(oxy))bis(methylene))dibenzene
51792-85-9 97%
1g
¥186.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N26050-250mg
(((2-Nitro-1,4-phenylene)bis(oxy))bis(methylene))dibenzene
51792-85-9 97%
250mg
¥77.0 2024-07-19
TRC
D448843-100mg
1,4-Dibenzyloxy-2-nitrobenzene
51792-85-9
100mg
$ 65.00 2022-06-05
abcr
AB178847-1 g
1,4-Dibenzyloxy-2-nitrobenzene, 97%; .
51792-85-9 97%
1 g
€91.30 2023-07-20
Cooke Chemical
BD0933432-250mg
(((2-Nitro-1,4-phenylene)bis(oxy))bis(methylene))dibenzene
51792-85-9 97%
250mg
RMB 58.40 2025-02-20
Cooke Chemical
BD0933432-1g
(((2-Nitro-1,4-phenylene)bis(oxy))bis(methylene))dibenzene
51792-85-9 97%
1g
RMB 140.80 2025-02-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N890830-10g
(((2-Nitro-1,4-phenylene)bis(oxy))bis(methylene))dibenzene
51792-85-9 97%
10g
977.40 2021-05-17
Key Organics Ltd
AS-54438-1MG
(((2-nitro-1,4-phenylene)bis(oxy))bis(methylene))dibenzene
51792-85-9 >97%
1mg
£37.00 2023-09-08
Key Organics Ltd
AS-54438-5MG
(((2-nitro-1,4-phenylene)bis(oxy))bis(methylene))dibenzene
51792-85-9 >97%
5mg
£46.00 2023-09-08
Key Organics Ltd
AS-54438-5G
(((2-nitro-1,4-phenylene)bis(oxy))bis(methylene))dibenzene
51792-85-9 >97%
5g
£138.00 2023-09-08

1,4-Dibenzyloxy-2-nitrobenzene 関連文献

1,4-Dibenzyloxy-2-nitrobenzeneに関する追加情報

Introduction to 1,4-Dibenzyloxy-2-nitrobenzene (CAS No. 51792-85-9)

1,4-Dibenzyloxy-2-nitrobenzene, with the chemical formula C18H14O4N2, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and materials science. This compound, identified by its unique CAS number 51792-85-9, exhibits intriguing structural and functional properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in biotechnology and pharmaceutical research.

The molecular structure of 1,4-dibenzyloxy-2-nitrobenzene consists of a nitrobenzene core substituted with two benzyloxy groups at the 1 and 4 positions. This arrangement imparts distinct electronic and steric characteristics to the molecule, which are highly relevant in designing novel chemical entities. The nitro group, known for its strong electron-withdrawing effect, influences the reactivity and electronic properties of the aromatic ring, while the benzyloxy groups introduce bulkiness and hydrophobicity, affecting solubility and interaction with biological targets.

In recent years, there has been growing interest in exploring the pharmacological potential of nitroaromatic compounds due to their diverse biological activities. 1,4-Dibenzyloxy-2-nitrobenzene has been studied as a precursor in the synthesis of more complex molecules with therapeutic applications. For instance, its nitro group can be reduced to an amine or converted into other functional moieties, enabling the development of derivatives with enhanced bioavailability or targeted action.

One of the most compelling aspects of 1,4-dibenzyloxy-2-nitrobenzene is its utility in medicinal chemistry as a scaffold for drug discovery. Researchers have leveraged its structural features to design molecules with potential antimicrobial, anti-inflammatory, and anticancer properties. The presence of both electron-withdrawing (nitro) and electron-donating (benzyloxy) groups allows for fine-tuning of the molecule's reactivity, making it an attractive building block for generating libraries of compounds for high-throughput screening.

The synthesis of 1,4-dibenzyloxy-2-nitrobenzene typically involves multi-step organic transformations starting from commercially available aromatic precursors. The process often begins with nitration followed by selective alkylation or etherification to introduce the benzyloxy groups. Advances in synthetic methodologies have enabled more efficient and scalable production methods, which are crucial for industrial applications.

From a materials science perspective, 1,4-dibenzyloxy-2-nitrobenzene has been explored for its potential use in organic electronics. Its aromatic structure and conjugated system make it a candidate for applications in light-emitting diodes (LEDs), organic photovoltaics (OPVs), and other optoelectronic devices. The ability to modify its electronic properties through functionalization opens up possibilities for tailoring materials with specific performance characteristics.

The compound's stability under various conditions is another area of interest. Studies have investigated its behavior under different environmental stimuli, such as light or heat, to understand how these factors influence its chemical properties. This knowledge is essential for optimizing its use in both laboratory settings and real-world applications where stability is a critical factor.

In conclusion, 1,4-dibenzyloxy-2-nitrobenzene (CAS No. 51792-85-9) is a multifaceted compound with significant potential in multiple domains of chemistry and biology. Its unique structural features make it a valuable tool for synthetic chemists and pharmacologists alike. As research continues to uncover new applications and functionalities, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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